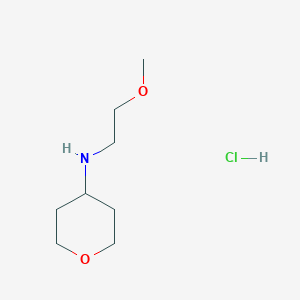

N-(2-methoxyethyl)oxan-4-amine hydrochloride

CAS No.: 1807979-84-5

Cat. No.: VC4522701

Molecular Formula: C8H18ClNO2

Molecular Weight: 195.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807979-84-5 |

|---|---|

| Molecular Formula | C8H18ClNO2 |

| Molecular Weight | 195.69 |

| IUPAC Name | N-(2-methoxyethyl)oxan-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H17NO2.ClH/c1-10-7-4-9-8-2-5-11-6-3-8;/h8-9H,2-7H2,1H3;1H |

| Standard InChI Key | UHPPGGUFQQGITR-UHFFFAOYSA-N |

| SMILES | COCCNC1CCOCC1.Cl |

Introduction

N-(2-Methoxyethyl)oxan-4-amine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound is characterized by its oxan ring and a methoxyethyl group attached to the nitrogen atom, making it a versatile scaffold for further chemical modifications.

Synthesis and Preparation

The synthesis of N-(2-methoxyethyl)oxan-4-amine hydrochloride typically involves the reaction of oxan-4-amine with 2-methoxyethanol under controlled conditions. Common solvents for this reaction include dichloromethane or ethanol, and catalysts may be used to enhance yield and purity. Advanced techniques such as continuous flow reactors can be employed for large-scale production to ensure consistent quality and efficiency .

Potential Biological Activities

-

Antimicrobial Effects: Similar compounds have shown potential antimicrobial properties, which could be explored in developing new antibiotics.

-

Anticancer Activity: The structural uniqueness of this compound might also contribute to anticancer activities, although detailed studies are needed.

Safety and Handling

N-(2-methoxyethyl)oxan-4-amine hydrochloride should be handled with care due to potential irritant properties. Safety Data Sheets (SDS) provide detailed information on handling, storage, and disposal procedures to minimize risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume